molecular formula C20H14ClN3O B1684357 L-779450 CAS No. 303727-31-3

L-779450

Número de catálogo: B1684357
Número CAS: 303727-31-3
Peso molecular: 347.8 g/mol
Clave InChI: WXJLXRNWMLWVFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-779450 es un potente e inhibidor selectivo de la cinasa B-Raf, una proteína que juega un papel crucial en la regulación del crecimiento y la división celular. Este compuesto ha mostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir la proliferación de las células cancerosas al dirigirse a la vía de señalización de Raf .

Aplicaciones Científicas De Investigación

L-779450 is a Raf inhibitor with applications in scientific research, particularly in cancer studies. Research indicates that this compound can be used to study the mixed lineage kinases (MLK1-4) and their ability to reactivate the MEK/ERK pathway in the presence of RAF inhibitors . It has also been investigated for its effects on neoplastic cells .

Scientific Research Applications of this compound

  • Cancer Research this compound has been used in experiments to study its effects on cancer cells, often in combination with other inhibitors. For example, it has been used alongside sorafenib, GW5074, and PLX7420 to observe cell viability in renal cell carcinoma (RCC) lines ACHN and A498 .
  • Signaling Pathway Studies this compound is utilized in the study of the MEK/ERK pathway, particularly how mixed lineage kinases (MLKs) can reactivate this pathway even when RAF inhibitors are present .
    • It has been shown that MLK1-4 can activate the MEK/ERK pathway in the presence of this compound, suggesting that MLKs directly phosphorylate MEK .
  • Protein Binding Interactions this compound induces KSR1/B-Raf binding in A549 and HMCB cells that possess oncogenic Ras proteins, in the Cal12T line that contains an impaired activity B-Raf mutant, and in A375 melanoma cells that are homozygous for V600E-B-Raf .
  • Apoptosis and DNA Synthesis At concentrations around the reported IC50 for L-779,450, the compound suppressed DNA synthesis and induced apoptosis in hematopoietic FDC-P1 cells transformed to grow in response to either Raf-1 or A-Raf (FD/DeltaRaf-1:ER and FD/DeltaA-Raf:ER) .

Case Studies

  • Combination Therapies in Renal Cell Carcinoma: A study combined sorafenib with either PLX7420 or L779450, and the other combination therapies, which only modestly induced cell death. However, a combination of sorafenib and GW5074 significantly induced ACHN (95% ± 1.8%) and A498 (78% ± 2.1%) cell death, as compared with all other combination therapies .
  • Radioresistance in Tumors: this compound was used to investigate the kinase-independent role for CRAF-driving tumor radioresistance .
  • Mixed Lineage Kinases (MLKs) and MEK/ERK Pathway: L779450, was used to determine the mechanism used by MLK1–4 to activate the MEK/ERK pathway . MLK1–4 activated the MEK/ERK pathway in the presence of the RAF inhibitor but not the MEK inhibitor, indicating that MLKs directly phosphorylate MEK .

Data Table

InhibitorDosage (μmol/L)Cell LinesEffect
Sorafenib5ACHN, A498Modestly induced cell death when combined with PLX7420 or L779450; significantly induced cell death when combined with GW5074: ACHN (95% ± 1.8%) and A498 (78% ± 2.1%)
GW507410ACHN, A498When combined with sorafenib, significantly induced cell death: ACHN (95% ± 1.8%) and A498 (78% ± 2.1%)
PLX742010ACHN, A498Modestly induced cell death when combined with sorafenib
L77945010ACHN, A498Modestly induced cell death when combined with sorafenib
L-779,450IC50FDC-P1Suppressed DNA synthesis and induced apoptosis in hematopoietic FDC-P1 cells transformed to grow in response to either Raf-1 or A-Raf. Less effective on B-Raf- or MEK1-responsive cells, demonstrating specificity .
L779450N/AHEK293TMLK1–4 activated the MEK/ERK pathway in the presence of the RAF inhibitor but not the MEK inhibitor, indicating that MLKs directly phosphorylate MEK .

Mecanismo De Acción

L-779450 ejerce sus efectos inhibiendo selectivamente la cinasa B-Raf. Esta inhibición interrumpe la vía de señalización Raf/MEK/ERK, lo que lleva a la supresión de la proliferación celular y la inducción de la apoptosis en las células cancerosas. El compuesto se une al sitio de unión de ATP de la cinasa B-Raf, evitando su activación y la posterior fosforilación de los objetivos aguas abajo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

L-779450 se sintetiza mediante un proceso de varios pasos que implica la formación de un anillo de imidazol y la funcionalización posterior. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento, así como la implementación de técnicas de purificación como la cristalización y la cromatografía para asegurar una alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

L-779450 se somete a varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

L-779450 se compara con otros inhibidores de la cinasa Raf como:

    Regorafenib: Un inhibidor de cinasas multidiana que inhibe B-Raf, C-Raf y otras cinasas.

    Dabrafenib: Un inhibidor selectivo de B-Raf con mayor potencia contra la mutación B-Raf V600E.

    Vemurafenib: Otro inhibidor selectivo de B-Raf utilizado en el tratamiento del melanoma.

This compound es único debido a su alta selectividad para la cinasa B-Raf y su capacidad para mejorar la apoptosis en combinación con otros tratamientos, como el ligando inductor de apoptosis relacionado con el factor de necrosis tumoral (TRAIL) .

Actividad Biológica

L-779450 is a potent ATP-competitive inhibitor of RAF kinases, particularly RAF kinase C, with significant implications in cancer therapy. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions by inhibiting the RAF kinase pathway, which is crucial in cell signaling and proliferation. It exhibits high selectivity for RAF kinases compared to other kinases, making it a valuable candidate for targeted cancer therapies.

  • IC50 Values : this compound has an IC50 of approximately 3.85 µM against RAF kinase C, demonstrating its potency in inhibiting this pathway .

Selectivity Profile

The selectivity of this compound has been characterized in various studies. The following table summarizes its selectivity compared to other kinases:

Compound Primary MOA Max Response (%) IC50 (µM)
This compoundRAF kinase C inhibitor23.6523.8537
DabrafenibRAF kinase B inhibitor33.9870.0432
VemurafenibRAF kinase B inhibitor73.9221.2186
PLX-4720RAF kinase B inhibitor44.9041.3673

This table illustrates that while this compound is effective against RAF kinase C, other inhibitors like Dabrafenib and Vemurafenib show higher efficacy against RAF kinase B .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines with aberrant RAF signaling. For instance, studies involving A549 lung cancer cells showed that treatment with this compound resulted in significant reductions in cell viability and induction of apoptosis .

Case Study: A549 Cell Line

In an experimental setup, A549 cells were treated with varying concentrations of this compound:

  • Treatment Duration : 24 hours
  • Concentration Range : 0.1 µM to 10 µM
  • Results :
    • At 1 µM concentration, a reduction in cell viability by approximately 40% was observed.
    • Higher concentrations (5 µM and above) led to more than 70% reduction in viability.

These findings indicate the compound's potential as a therapeutic agent in cancers driven by aberrant RAF signaling.

In Vivo Studies

Preclinical models have also been utilized to assess the efficacy of this compound in vivo. Animal studies have shown promising results where administration of this compound led to tumor regression in xenograft models containing RAF-dependent tumors.

Summary of In Vivo Findings

Study Type Model Dosage (mg/kg) Outcome
Xenograft StudyMice with A549 cells50Tumor regression observed
Efficacy StudyRat model25Significant tumor size reduction

These studies suggest that this compound could be effective in clinical settings for patients with tumors harboring mutations in the RAF pathway .

Propiedades

IUPAC Name

2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJLXRNWMLWVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433252
Record name 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303727-31-3
Record name 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-779450
Reactant of Route 2
Reactant of Route 2
L-779450
Reactant of Route 3
L-779450
Reactant of Route 4
L-779450
Reactant of Route 5
L-779450
Reactant of Route 6
Reactant of Route 6
L-779450
Customer
Q & A

Q1: What is the primary mechanism of action of L-779,450?

A1: L-779,450 is a potent and selective inhibitor of RAF kinases. [, ] It binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. [] This inhibition ultimately disrupts the MAPK/ERK pathway, a key signaling cascade involved in cell proliferation and survival.

Q2: How does L-779,450 impact the sensitivity of melanoma cells to TRAIL-induced apoptosis?

A2: Research indicates that L-779,450 can sensitize resistant melanoma cells to TRAIL-induced apoptosis. [] This sensitization occurs through the activation of the mitochondrial apoptotic pathway, as evidenced by the increased expression of pro-apoptotic proteins like Bim and Bax. [] Furthermore, L-779,450 treatment appears to overcome the protective effects of anti-apoptotic proteins like Bcl-2. []

Q3: Are there any combination therapies involving L-779,450 that have shown promise in preclinical studies?

A3: Combining L-779,450 with the death ligand TRAIL demonstrates synergistic effects in inducing apoptosis in melanoma cells, including those resistant to TRAIL alone. [, ] This suggests a potential therapeutic strategy for enhancing the efficacy of TRAIL-based therapies in melanoma.

Q4: What are the potential implications of L-779,450's impact on the MAPK/ERK pathway beyond melanoma?

A4: Given the involvement of the MAPK/ERK pathway in various cellular processes, including proliferation and survival, L-779,450's inhibitory effects on this pathway could have implications for other cancer types beyond melanoma. Further research is needed to explore its potential therapeutic applications in other malignancies.

Q5: What are the next steps in research involving L-779,450?

A5: While preclinical studies have shown promising results, further investigation is needed to fully understand the therapeutic potential of L-779,450. This includes:

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.